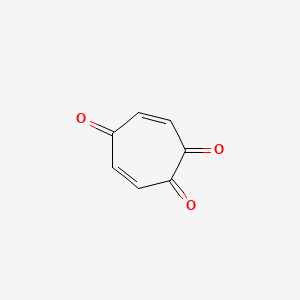
3,6-Cycloheptadiene-1,2,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Cycloheptadiene-1,2,5-trione is an organic compound with the molecular formula C₇H₄O₃ and a molecular weight of 136.1049 g/mol It is characterized by a seven-membered ring structure containing three ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Cycloheptadiene-1,2,5-trione typically involves the oxidation of cycloheptatriene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the trione structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,6-Cycloheptadiene-1,2,5-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride would yield 3,6-Cycloheptadiene-1,2,5-triol, while nucleophilic substitution with an amine could produce an amine-substituted cycloheptadiene derivative.
科学的研究の応用
3,6-Cycloheptadiene-1,2,5-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3,6-Cycloheptadiene-1,2,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of 3,6-Cycloheptadiene-1,2,5-trione.
Cycloheptanone: A seven-membered ring ketone with different reactivity and applications.
Cycloheptadiene: A related compound with a similar ring structure but different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
特性
CAS番号 |
56561-57-0 |
|---|---|
分子式 |
C7H4O3 |
分子量 |
136.10 g/mol |
IUPAC名 |
cyclohepta-3,6-diene-1,2,5-trione |
InChI |
InChI=1S/C7H4O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |
InChIキー |
SNVPKVKSGSWSRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)

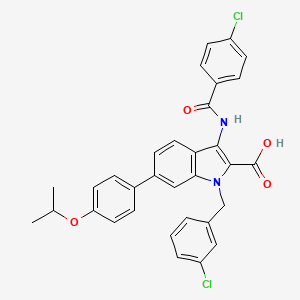
![8-(Chloromethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13959991.png)

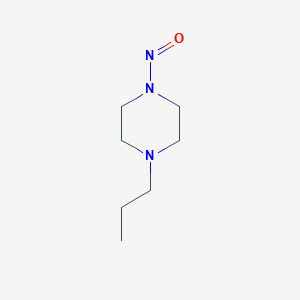
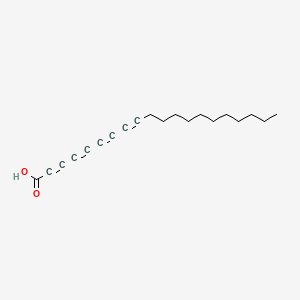
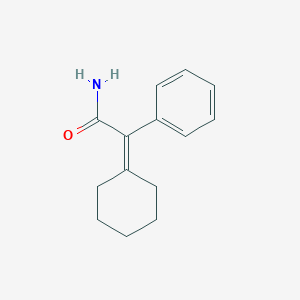
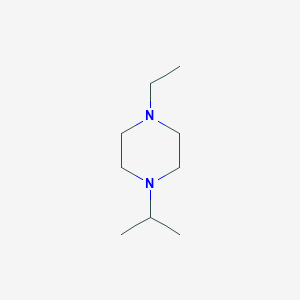

![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)

